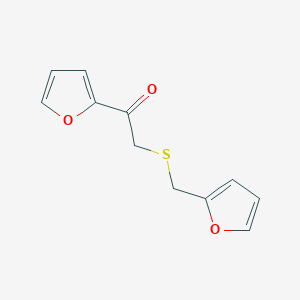
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one is an organic compound that features a furan ring, a sulfur atom, and a ketone group
Preparation Methods
The synthesis of 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one typically involves the reaction of furan-2-carbaldehyde with a thiol compound under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where reagents such as bromine or nitric acid can introduce substituents onto the furan rings.
Scientific Research Applications
1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and pharmacology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan rings and the sulfur atom can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)ethan-1-one include:
1-(Furan-2-yl)ethanone: This compound lacks the sulfur atom and the additional furan ring, making it less complex.
2-(Furan-2-yl)ethanethiol: This compound contains a thiol group but lacks the ketone functionality.
Furan-2-carbaldehyde: This compound has an aldehyde group instead of a ketone and lacks the sulfur atom.
The uniqueness of this compound lies in its combination of a furan ring, a sulfur atom, and a ketone group, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10O3S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(furan-2-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H10O3S/c12-10(11-4-2-6-14-11)8-15-7-9-3-1-5-13-9/h1-6H,7-8H2 |
InChI Key |
BGRNIMABPWYYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















